molecular formula C12H9FO3 B14913815 Methyl 7-fluoro-4-hydroxy-2-naphthoate

Methyl 7-fluoro-4-hydroxy-2-naphthoate

Cat. No.: B14913815
M. Wt: 220.20 g/mol
InChI Key: ZKKKDKNGWIRVFK-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-4-hydroxy-2-naphthoate is a fluorinated naphthoate derivative. This compound is of interest due to its unique chemical structure, which combines a naphthalene ring with a fluorine atom and a hydroxyl group. These structural features confer specific chemical and biological properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 7-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification steps are optimized for efficiency, often involving continuous flow processes and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-fluoro-4-oxo-2-naphthoate.

    Reduction: Formation of 7-fluoro-4-hydroxy-2-naphthylmethanol.

    Substitution: Formation of various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 7-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-fluoro-4-hydroxy-2-naphthoate: Unique due to the presence of both a fluorine atom and a hydroxyl group on the naphthalene ring.

    Methyl 4-hydroxy-2-naphthoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl 7-fluoro-2-naphthoate:

Uniqueness

This compound stands out due to the synergistic effects of the fluorine and hydroxyl groups. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group provides additional reactivity and potential for hydrogen bonding. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 7-fluoro-4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-5-9(13)2-3-10(7)11(14)6-8/h2-6,14H,1H3

InChI Key

ZKKKDKNGWIRVFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=CC(=CC2=C1)F)O

Origin of Product

United States

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